n-Chlorocyclopropanecarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
650584-40-0 |
|---|---|
Molecular Formula |
C4H6ClNO |
Molecular Weight |
119.55 g/mol |
IUPAC Name |
N-chlorocyclopropanecarboxamide |
InChI |
InChI=1S/C4H6ClNO/c5-6-4(7)3-1-2-3/h3H,1-2H2,(H,6,7) |
InChI Key |
JOCYFONRVHFMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Chlorocyclopropanecarboxamide
Direct N-Chlorination Strategies of Cyclopropanecarboxamide (B1202528) Precursors
The direct N-chlorination of a cyclopropanecarboxamide precursor is the most straightforward approach to obtaining N-Chlorocyclopropanecarboxamide. This involves the reaction of cyclopropanecarboxamide with a suitable chlorinating agent.
Hypohalite-Mediated N-Chlorination Mechanisms
Hypochlorites, such as sodium hypochlorite (B82951) (NaOCl) and calcium hypochlorite (Ca(OCl)₂), are widely used and cost-effective reagents for the N-chlorination of amides. mdpi.comwikipedia.org The reaction mechanism generally proceeds through the attack of the amide nitrogen on the electrophilic chlorine of hypochlorous acid (HOCl), which is in equilibrium with the hypochlorite salt in aqueous media.
Cyclopropanecarboxamide + M(OCl)n → this compound + M(OH)n
where M is an alkali or alkaline earth metal.
Alternative Halogenation Reagents and Conditions
While hypochlorites are common, several alternative reagents have been developed for N-chlorination, often offering advantages in terms of handling, stability, and selectivity.
Trichloroisocyanuric Acid (TCCA): TCCA is a stable, solid, and safe-to-handle chlorinating agent. researchgate.netenamine.netdntb.gov.ua It has been successfully employed for the N-chlorination of a variety of amides, including cyclic amides like cyclohexanecarboxamide, which serves as a close structural analog to cyclopropanecarboxamide. sciencemadness.org The reaction with TCCA typically proceeds under mild conditions and gives high yields of the corresponding N-chloroamide. sciencemadness.orgresearchgate.net The byproduct, cyanuric acid, is easily removed by filtration. dntb.gov.ua
Calcium Hypochlorite on Moist Alumina (B75360): A protocol using the inexpensive and stable calcium hypochlorite on moist alumina has been shown to be highly efficient for the N-chlorination of various amides and carbamates. organic-chemistry.orgorganic-chemistry.org This method has demonstrated excellent yields for the N-chlorination of protected amino acid esters containing a cyclopropane (B1198618) moiety, highlighting its potential applicability to cyclopropanecarboxamide. organic-chemistry.orgorganic-chemistry.org The use of a solid support can simplify the work-up procedure and enhance the reaction's efficiency.
N-Chlorosuccinimide (NCS): NCS is another common and versatile reagent for N-chlorination. organic-chemistry.org It is often used in organic synthesis for various chlorination reactions, including the N-chlorination of amides. The reaction conditions can be tailored to achieve high selectivity.
Comparative Data for N-Chlorination of Amides:
| Chlorinating Agent | Substrate Example | Solvent | Reaction Time | Yield (%) | Reference |
| Trichloroisocyanuric Acid | p-Toluamide | Methanol | 1 h | 94.0 | sciencemadness.org |
| Trichloroisocyanuric Acid | Cyclohexanecarboxamide | Methanol | 1 h | 68.2 | sciencemadness.org |
| Calcium Hypochlorite/Alumina | 1-Boc-amino-cyclopropanecarboxylic acid methyl ester | Chloroform | 24 h | 90 | organic-chemistry.org |
| N-Chlorobenzotriazole (Microwave) | N-Methylbenzamide | - | 15 min | 80 | researchgate.net |
Continuous-Flow Synthesis Protocols for this compound
Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as improved safety, better process control, and enhanced scalability. researchgate.net
Microreaction System Optimization for this compound Formation
Microreactors, with their high surface-area-to-volume ratio, enable excellent heat and mass transfer, making them ideal for highly exothermic reactions like chlorination. youtube.com The synthesis of N-chloroamides can be performed in a continuous-flow setup, allowing for precise control over reaction parameters such as temperature, residence time, and stoichiometry. researchgate.netrsc.org This level of control can lead to higher yields and purities of this compound while minimizing the formation of byproducts. The on-demand generation of reactive species, such as hypochlorite, can also be integrated into the flow system, enhancing safety by avoiding the storage of hazardous materials. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to chemical synthesis to minimize environmental impact. researchgate.netnih.govmdpi.com
The synthesis of this compound can be made greener by:
Choice of Reagents: Utilizing safer and more environmentally benign chlorinating agents, such as calcium hypochlorite or TCCA, over more hazardous options. dntb.gov.uaorganic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.netnih.gov
Energy Efficiency: Employing methods like continuous-flow synthesis in microreactors, which can reduce energy consumption compared to traditional batch processes. youtube.com
Waste Reduction: Minimizing or eliminating waste by using catalytic methods and reagents that can be recycled.
Key Green Chemistry Metrics:
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | The measure of the amount of starting materials that become part of the final product. | Higher atom economy is achieved with addition reactions where most atoms are incorporated into the product. |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants. | Provides a more realistic measure of the efficiency of a reaction. |
| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process. |
| Process Mass Intensity (PMI) | The ratio of the total mass used in a process to the mass of the final product. | A key metric for evaluating the overall environmental impact of a synthesis. |
By considering these metrics, the synthesis of this compound can be optimized to be not only efficient but also environmentally sustainable.
Eco-Friendly Reagents and Solvents in this compound Formation
The formation of this compound involves two key transformations: the formation of the amide bond to create cyclopropanecarboxamide, and the subsequent N-chlorination. The adoption of green reagents and solvents in both steps is crucial for developing a sustainable synthetic route.
Traditional amide synthesis often relies on hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net Research has focused on identifying greener alternatives that are less toxic and have a reduced environmental impact. rsc.orgresearchgate.net Water is considered a highly desirable green solvent for organic synthesis. tandfonline.com Other promising replacements for hazardous solvents in amidation reactions include 2-methyltetrahydrofuran, ionic liquids, and deep eutectic solvents. researchgate.netrsc.org For the N-chlorination step, solvents like ethyl acetate (B1210297) are being explored as greener substitutes for more hazardous options like α,α,α-trifluorotoluene. kaist.ac.kr
In the realm of reagents, a significant advancement in eco-friendly N-chlorination is the use of calcium hypochlorite on moist alumina. This system is noted for being inexpensive and stable, offering a safer alternative to other chlorinating agents. researchgate.net Photocatalytic methods present another innovative approach. For instance, the use of iron and sulfur catalysts activated by mild blue light allows for the chlorination of organic molecules at room temperature, avoiding the need for harsh chemicals and high energy input. rice.edu These photocatalytic systems can offer high precision in the chlorination process, which can lead to purer products and reduce the need for extensive purification steps. rice.edu
The direct synthesis of amides from carboxylic acids and amines is another green strategy, as it avoids the use of often toxic and atom-inefficient coupling reagents. nih.gov Microwave-assisted synthesis in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions has been shown to be a rapid and effective method for direct amidation. nih.gov
Below is a table summarizing potential eco-friendly reagents and solvents for the synthesis of this compound.
| Reaction Step | Conventional Reagents/Solvents | Eco-Friendly Alternatives | Advantages of Alternatives |
| Amide Formation | DMF, NMP, DCM, Coupling reagents (e.g., carbodiimides) | Water, 2-Methyltetrahydrofuran, Ionic Liquids, Deep Eutectic Solvents, Direct catalytic methods (e.g., with CAN) | Reduced toxicity, lower environmental impact, improved atom economy, often milder reaction conditions. rsc.orgresearchgate.nettandfonline.comrsc.orgnih.gov |
| N-Chlorination | N-Chlorosuccinimide (NCS) in chlorinated solvents (e.g., CCl4, CHCl3) | Calcium hypochlorite on moist alumina, Photocatalytic systems (e.g., iron/sulfur catalysts with blue light), Ethyl acetate (as solvent) | Inexpensive, stable, milder conditions, high selectivity, reduced hazardous waste. kaist.ac.krresearchgate.netrice.edu |
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edulibretexts.org The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. libretexts.orglibretexts.org Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. kccollege.ac.in
Hypothetical Atom Economy Comparison for N-Chlorination of Cyclopropanecarboxamide:
| Reaction | Reactants | Desired Product | Byproducts | Formula Weight of Reactants | Formula Weight of Product | % Atom Economy |
| Traditional (using NCS) | Cyclopropanecarboxamide (C4H7NO) + N-Chlorosuccinimide (C4H4ClNO2) | This compound (C4H6ClNO) | Succinimide (C4H5NO2) | 85.10 + 133.54 = 218.64 | 119.55 | (119.55 / 218.64) * 100 ≈ 54.7% |
| Greener (hypothetical direct chlorination) | Cyclopropanecarboxamide (C4H7NO) + Cl2 | This compound (C4H6ClNO) | HCl | 85.10 + 70.90 = 156.00 | 119.55 | (119.55 / 156.00) * 100 ≈ 76.6% |
Note: This is a simplified, hypothetical comparison. The actual choice of reagent depends on various factors including selectivity, safety, and reaction conditions.
Waste minimization is intrinsically linked to atom economy but also encompasses the reduction of all non-product materials, including solvents, catalysts, and reagents used in workup and purification. rsc.org Strategies to minimize waste in the synthesis of this compound include:
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate isolation and purification steps, thereby minimizing solvent use and potential product loss. rsc.org
Catalytic Reagents: Using catalysts in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and contribute to waste. nih.gov The development of efficient catalytic systems for both amidation and N-chlorination is a key area of research.
By implementing these advanced synthetic methodologies, the production of this compound can be made more sustainable, aligning with the principles of green chemistry to create safer and more efficient chemical processes.
Mechanistic and Kinetic Investigations of N Chlorocyclopropanecarboxamide Reactions
Elucidation of Reaction Mechanisms Involving N-Chlorocyclopropanecarboxamide
The chemical transformations of this compound are primarily characterized by the Hofmann rearrangement, though other nucleophilic interactions and the formation of distinct reactive intermediates also play crucial roles.
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom. wikipedia.orgpharmdguru.com In the case of this compound, this reaction provides a pathway to the versatile building block, cyclopropylamine (B47189). youtube.com The reaction is typically initiated by treating the primary amide, cyclopropanecarboxamide (B1202528), with a halogen, such as chlorine or bromine, in the presence of a strong base like sodium hydroxide (B78521). nih.govyoutube.com
The accepted mechanism for the Hofmann rearrangement proceeds through several key steps: wikipedia.org
Formation of the N-chloroamide: The reaction begins with the deprotonation of the amide by the base, followed by the reaction of the resulting anion with a chlorinating agent to form this compound. wikipedia.org Efficient methods for this N-chlorination step have been developed, for instance, using calcium hypochlorite (B82951) on moist alumina (B75360), which has shown excellent yields for N-chlorination of protected amino acid esters containing a cyclopropane (B1198618) moiety. organic-chemistry.orgresearchgate.net
Formation of the N-chloroamide anion: A second deprotonation of the N-chloroamide by the base generates a reactive N-chloroamide anion. wikipedia.org
Rearrangement to an isocyanate: This is the crucial step of the rearrangement. The cyclopropyl (B3062369) group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the chloride ion. This concerted step results in the formation of cyclopropyl isocyanate. wikipedia.orgsciencemadness.org The formation of a nitrene intermediate is generally not favored, as it would likely lead to the formation of hydroxamic acid as a byproduct, which has not been observed. wikipedia.org
Hydrolysis of the isocyanate: In an aqueous basic solution, the cyclopropyl isocyanate is hydrolyzed. Nucleophilic attack by a hydroxide ion on the carbonyl carbon of the isocyanate leads to a carbamic acid intermediate. wikipedia.org
Decarboxylation: The carbamic acid intermediate is unstable and spontaneously loses carbon dioxide to yield the final product, cyclopropylamine. wikipedia.org
An alternative to the classical Hofmann rearrangement is the electro-induced version, which provides a practical route to cyclopropylamines from their corresponding amides under galvanostatic conditions in an undivided cell. youtube.com
Nucleophilic attack is a fundamental process in the reactions of this compound. During the Hofmann rearrangement, the key event is the intramolecular nucleophilic 1,2-shift of the cyclopropyl group to the electron-deficient nitrogen atom. nih.gov
The cyclopropyl group itself can influence the stability of intermediates. While it can stabilize an adjacent carbocation through hyperconjugation, its effect on radical stabilization is weaker, and it has a negligible stabilizing effect on carbanions. wikipedia.org In the context of rearrangements, the behavior of the cyclopropyl group is of significant interest. Studies on the related Curtius rearrangement of cyclopropyl and cyclopropenoyl azides have shown that the rearrangement to the isocyanate is a concerted process. nih.gov This supports the proposed concerted mechanism in the Hofmann rearrangement of this compound.
The isocyanate intermediate, cyclopropyl isocyanate, is itself susceptible to nucleophilic attack. In the presence of water, it is hydrolyzed to a carbamic acid. wikipedia.org However, if other nucleophiles are present, they can trap the isocyanate to form other stable products. For example, in the presence of alcohols, carbamates are formed. wikipedia.orgyoutube.com
Several reactive intermediates are central to the transformations of this compound. These are short-lived, high-energy species that are not typically isolated but are key to understanding the reaction mechanism. youtube.com
The primary reactive intermediates in the Hofmann rearrangement of this compound are:
N-chloroamide anion: This intermediate is formed after the deprotonation of this compound and is poised for the rearrangement step. wikipedia.org
Cyclopropyl isocyanate: This is the product of the rearrangement of the N-chloroamide anion. wikipedia.orgorganic-chemistry.org Its stability and subsequent reactions determine the final product distribution. In aqueous base, it is quickly hydrolyzed. wikipedia.org The trapping of this intermediate with other nucleophiles is a common strategy to generate diverse products. wikipedia.orgnih.gov
Carbamic acid: This intermediate is formed from the hydrolysis of cyclopropyl isocyanate and rapidly decarboxylates to the primary amine. wikipedia.org
The potential for a cyclopropylcarbinyl cation-like intermediate to be involved in side reactions or alternative pathways exists, especially given the ability of the cyclopropyl group to stabilize such cations. nih.gov However, the main pathway of the Hofmann rearrangement is generally considered to proceed without the formation of a discrete carbocation on the migrating group.
Kinetic Studies of this compound Formation and Reactivity
The kinetics of the reactions involving this compound are crucial for understanding the reaction rates and for optimizing reaction conditions.
While specific kinetic data for the formation and rearrangement of this compound are scarce, studies on related N-chloroamides provide valuable insights. The formation of N-chloroamides from the reaction of amides with chlorine is a second-order reaction. nih.govresearchgate.net For a range of amides, the species-specific second-order rate constants for the reaction with hypochlorite (-OCl) at pH 8 are in the range of 7.3 x 10⁻³ to 2.3 M⁻¹s⁻¹. nih.govresearchgate.net The activation energies for these chlorination reactions are reported to be in the range of 62-88 kJ/mol. nih.govresearchgate.net
A study on the dechlorination of N-chloroamides in the presence of phenol (B47542) found that the reaction rate is dependent on the concentration of hydroxide and phenoxide ions. cdnsciencepub.com
For the Curtius rearrangement of related cyclopropenoyl azides, small entropies of activation (0.2-0.3 cal/mol·K) were measured, suggesting an early transition state where the N₂ bond breakage is not far advanced. nih.gov The activation barrier for the rearrangement of cyclopropanoyl azide (B81097) was calculated to be around 28.9 kcal/mol. nih.gov These values provide an estimate for the energetic demands of the rearrangement step involving a cyclopropyl group.
Table 1: Representative Second-Order Rate Constants for the Reaction of Amides with Hypochlorite at pH 8
| Amide | k (-OCl) (M⁻¹s⁻¹) |
| Acetamide | 7.3 x 10⁻³ - 2.3 |
| N-methylformamide | 7.3 x 10⁻³ - 2.3 |
| N-methylacetamide | 7.3 x 10⁻³ - 2.3 |
| Benzamide | 7.3 x 10⁻³ - 2.3 |
| N-methylbenzamide | 7.3 x 10⁻³ - 2.3 |
| N-propylbenzamide | 7.3 x 10⁻³ - 2.3 |
| N-(benzoylglycyl)glycine amide | 7.3 x 10⁻³ - 2.3 |
| Data sourced from a study on various amides and may be indicative for this compound. nih.govresearchgate.net |
Table 2: Representative Activation Energies for the Chlorination of Amides
| Amide | Activation Energy (kJ/mol) |
| Various Amides | 62 - 88 |
| Data sourced from a study on various amides and may be indicative for this compound. nih.govresearchgate.net |
The kinetics of N-chloroamide reactions are significantly influenced by the nature of the substituents on the amide and the reaction conditions.
Substituent Effects: Studies on a variety of amides have shown that the second-order rate constants for the reaction of chlorine with amides decrease as the electron-donating character of the substituents on the amide nitrogen and the carbonyl carbon increases. nih.govresearchgate.net This is because electron-donating groups increase the electron density on the nitrogen, making it less susceptible to electrophilic attack by the chlorinating agent. Conversely, electron-withdrawing groups would be expected to increase the rate of N-chlorination. In the case of this compound, the cyclopropyl group is known to have electron-donating properties through hyperconjugation, which might influence the rate of its formation.
The reaction temperature also plays a crucial role. An increase in temperature typically accelerates the reaction rate. However, for the Hofmann rearrangement, careful control of temperature is necessary to avoid side reactions. sciencemadness.org
The choice of solvent can also affect the kinetics. The hydrolysis of the isocyanate intermediate, for example, is dependent on the presence of water. In non-aqueous solvents, the isocyanate can be more stable and can be trapped by other nucleophiles. wikipedia.org
Isotopic Labeling Studies and Kinetic Isotope Effects in this compound Reactions
Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). wikipedia.org The labeled compound is then subjected to the reaction, and the position of the isotope in the product molecules is determined. This "isotopic tracer" technique can reveal the fate of specific atoms during a reaction, providing clear evidence for or against proposed mechanistic steps, such as rearrangements, bond formations, and bond cleavages. wikipedia.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to detect the location of the isotopic labels. wikipedia.org
The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). A KIE greater than 1 is known as a normal kinetic isotope effect, while a KIE less than 1 is an inverse kinetic isotope effect. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.
Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of the reaction. For instance, if a C-H bond is being broken in the slowest step, replacing the hydrogen with deuterium will typically lead to a significant decrease in the reaction rate, resulting in a normal KIE (kH/kD > 1). This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break.
Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal or inverse. They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often due to a change in hybridization of the carbon atom to which the isotope is attached.
Application to Cyclopropane Systems: An Illustrative Example
Due to the lack of specific data for this compound, the ring-opening of the cyclopropylcarbinyl radical serves as a relevant example of how KIEs can be used to study reactions of cyclopropane derivatives. Computational studies on this reaction have explored the KIE for the rearrangement to the but-3-en-1-yl radical.
| Computational Method | Basis Set | Calculated 13C KIE (k12/k13) |
|---|---|---|
| B3LYP | 6-31G(d) | 1.033 |
| B3LYP | Def2-QZVPP | 1.030 |
| CCSD(T) | 6-31G(d) | 1.033 |
| CASSCF(5,5) | 6-31G(d) | 1.032 |
This table presents calculated kinetic isotope effects for the ring-opening of the cyclopropylcarbinyl radical, demonstrating the insensitivity of the KIE to the level of theory employed. The data is sourced from computational studies and serves as an example of KIEs in cyclopropane ring systems. ic.ac.uk
In the context of this compound reactions, such as rearrangements or substitutions, isotopic labeling and KIE studies could provide crucial mechanistic information. For example, in a hypothetical reaction where the cyclopropane ring undergoes opening, a primary ¹³C KIE at one of the ring carbons would suggest that C-C bond cleavage is part of the rate-determining step. Similarly, a deuterium KIE at the carbon bearing the amide group could indicate changes in hybridization at that center in the transition state.
Reactivity Profiles and Transformational Chemistry of N Chlorocyclopropanecarboxamide
Functional Group Interconversions of the N-Chloroamide Moiety
The N-chloroamide functional group is a key site of reactivity in N-Chlorocyclopropanecarboxamide, participating in various transformations that alter its structure and functionality.
N-Deacylation Reactions and Transamidation Strategies
N-deacylation, the removal of the acyl group from the nitrogen atom, can be a challenging transformation for amides. However, the presence of the electron-withdrawing chlorine atom on the nitrogen can influence the reactivity of the amide bond. While specific studies on the N-deacylation of this compound are not extensively detailed in the provided results, general principles of amide hydrolysis can be considered. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu
Transamidation, the exchange of the amine portion of an amide, is another important transformation. Generally, amides are relatively inert to transamidation, but this can be facilitated by catalysts. wikipedia.org For instance, zirconocene (B1252598) dichloride has been shown to be an effective catalyst for the transamidation of primary amides with amines. nih.gov Other methods include the use of metal-free conditions, such as with (NH₄)₂CO₃ in DMSO for tertiary amides with N-electron-withdrawing groups, or catalysis by L-proline. organic-chemistry.org The reactivity of this compound in such reactions would likely be influenced by the nature of the incoming amine and the reaction conditions employed.
| Catalyst/Reagent | Conditions | Substrate Scope | Ref |
| Zirconocene dichloride | Cyclohexane, 80 °C, 5-24 hours | Primary amides with amines | nih.gov |
| (NH₄)₂CO₃ | DMSO, 25 °C | Tertiary amides with N-electron-withdrawing groups | organic-chemistry.org |
| L-proline | Solvent-free | Carboxamides with a wide range of amines | organic-chemistry.org |
| Sodium tert-butoxide | Solvent-free, room temperature | N,N-dimethyl amides with primary amines | organic-chemistry.org |
Halogen Exchange Reactions and N-Halogen Rearrangements
The N-Cl bond in N-chloroamides is a site for potential halogen exchange reactions. For instance, reactions of N-chlorosuccinimide with bromide or iodide ions have been shown to result in halogen exchange, forming N-bromosuccinimide or N-iodosuccinimide, respectively. nih.gov This process can be facilitated by the formation of halogen-bonded complexes. nih.gov While direct examples with this compound are not provided, similar reactivity could be anticipated.
N-halogen rearrangements, such as the Hofmann rearrangement, are well-established reactions for primary amides, converting them into primary amines with one fewer carbon atom. youtube.comlibretexts.org The reaction proceeds through the formation of an N-bromoamide or N-chloroamide intermediate, followed by base-induced rearrangement to an isocyanate, which is then hydrolyzed. youtube.com The applicability of a Hofmann-type rearrangement to this compound would depend on the stability of the cyclopropyl (B3062369) group under the strongly basic reaction conditions.
Cyclopropane (B1198618) Ring Transformations Induced by this compound Reactivity
The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions. masterorganicchemistry.comlibretexts.org The reactivity of the N-chloroamide group can induce transformations of the adjacent cyclopropane ring.
Ring Contraction and Expansion Mechanisms
While specific examples of ring contraction of the cyclopropane ring in this compound were not found, ring expansion reactions of cyclopropyl amides have been reported. For example, cyclopropyl amides can be activated by conversion to their corresponding imidoyl halides in the presence of triphenylphosphine (B44618) and a carbon tetrahalide, leading to ring-expanded N-substituted pyrrolidin-2-ones. nih.gov Another strategy involves the cyclopropanation of indoles followed by a spontaneous ring expansion to form quinolines. nih.gov
Radical-mediated ring-opening and cyclization of cyclopropane derivatives is also a known transformation. nih.gov For instance, copper(I) or iron(II)-catalyzed oxidative radical reactions can lead to ring-expanded products. nih.gov
| Reaction Type | Reagents | Product | Ref |
| Ring Expansion | PPh₃, CX₄ | N-substituted pyrrolidin-2-ones | nih.gov |
| Cyclopropanation-Ring Expansion | Rh₂(esp)₂, Br-EDA on 3-chloroindole | 4-chloroquinoline derivative | nih.gov |
| Radical Ring-Opening/Cyclization | Cu(I) or Fe(II) catalyst | Azetidines | nih.gov |
Stereochemical Outcomes in Cyclopropane Ring Transformations
The stereochemistry of reactions involving cyclopropane rings is a critical aspect. Cyclopropanation reactions, for example, are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com In Michael Initiated Ring Closure (MIRC) reactions, enantioselective synthesis of cyclopropanes can be achieved. rsc.org
Transformations of existing cyclopropane rings can also proceed with high stereoselectivity. For instance, stereoselective cyclopropanation of styrenes using photoredox catalysis has been shown to selectively form trans-cyclopropanes. rsc.org When considering transformations of this compound, the stereochemical outcome at the cyclopropane ring would be highly dependent on the reaction mechanism, whether it proceeds through a concerted pathway, or involves intermediates that can undergo racemization.
Electrophilic and Nucleophilic Behavior of this compound
The chemical behavior of this compound can be both electrophilic and nucleophilic, depending on the reaction partner and conditions.
The nitrogen atom, bonded to an electron-withdrawing chlorine atom and a carbonyl group, is electron-deficient and can act as a directing group in C-H activation reactions. For example, Co(III)-catalyzed C-H activation directed by N-chloroamides has been used for the synthesis of 3,4-dihydroisoquinolones. rsc.org The chlorine atom in N-chloroamides can also act as an electrophile. Electrophilic halogenation is a common method to introduce halogen atoms into molecules. chemrxiv.org N-chloroamides can serve as electrophilic halogenating agents. chemrxiv.orgrsc.org
Conversely, the lone pairs of electrons on the nitrogen and oxygen atoms can allow the molecule to act as a nucleophile. The amide nitrogen, although less basic than an amine nitrogen, can still exhibit nucleophilic character. In nucleophilic substitution reactions, the nucleophile attacks an electrophilic center. organic-chemistry.orgucsd.edu For instance, in nucleophilic aromatic substitution, a nucleophile replaces a substituent on an aromatic ring. libretexts.orgnih.gov The nucleophilicity of the amide in this compound would be attenuated by the adjacent electron-withdrawing groups, but it could potentially participate in reactions with strong electrophiles.
Reactions with Phenolic Compounds and Aromatic Systems
This compound, as a member of the N-chloroamide family, is anticipated to exhibit reactivity towards phenolic compounds and aromatic systems, primarily through electrophilic aromatic substitution pathways. While specific studies detailing the reactions of this compound are not extensively documented in publicly available literature, the general reactivity patterns of N-chloroamides provide a strong basis for predicting its behavior.
N-chloroamides, in general, are known to act as sources of electrophilic chlorine. Their reactions with electron-rich aromatic substrates, such as phenols, typically lead to the formation of chlorinated aromatic products. The reaction proceeds via an electrophilic attack of the "Cl+" species, generated from the N-Cl bond, onto the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, and thus chlorination is expected to occur at these positions.
In addition to direct chlorination, N-chloroamides can also participate in electron transfer processes with highly activated aromatic systems. For example, with hydroquinone, a powerful electron donor, the reaction may proceed through an electron transfer mechanism to yield quinone products. The parent amide, in this case, cyclopropanecarboxamide (B1202528), would be regenerated in the process.
The reaction rates for these transformations are influenced by the specific N-chloroamide and the nature of the phenolic or aromatic compound. Studies on other N-chloroamides have shown apparent second-order rate constants for reactions with phenols to be in the range of 10⁻⁴ to 0.1 M⁻¹s⁻¹ at neutral pH. The reactivity is also dependent on the substituents on the amide structure itself, with electron-withdrawing groups generally enhancing the electrophilicity of the chlorine atom.
While detailed experimental data for this compound is scarce, the table below provides a hypothetical representation of expected products based on the known reactivity of similar N-chloroamides with various aromatic substrates.
Table 1: Predicted Products of this compound with Aromatic Compounds
| Aromatic Substrate | Predicted Major Product(s) | Reaction Type |
| Phenol | 2-Chlorophenol, 4-Chlorophenol | Electrophilic Aromatic Substitution |
| Anisole | 2-Chloroanisole, 4-Chloroanisole | Electrophilic Aromatic Substitution |
| Toluene | 2-Chlorotoluene, 4-Chlorotoluene | Electrophilic Aromatic Substitution |
| Benzene | Chlorobenzene | Electrophilic Aromatic Substitution |
| Hydroquinone | p-Benzoquinone | Electron Transfer/Oxidation |
Photomediated Transformations and Light-Initiated Reactivity
Upon irradiation, typically with UV light, this compound is expected to undergo N-Cl bond homolysis. The resulting cyclopropanecarboxamidyl radical and chlorine radical are key intermediates that can participate in several reaction pathways, including:
Addition to Olefins: In the presence of unsaturated compounds like alkenes, the amidyl radical can add across the double bond. This initiates a radical chain reaction where the resulting carbon-centered radical can then abstract a chlorine atom from another molecule of this compound, propagating the chain and leading to the formation of β-chloroamide adducts. The efficiency of such additions has been shown to be influenced by the structure of the N-haloamide, with cyclic analogues often showing higher yields.
Hydrogen Abstraction: The amidyl and chlorine radicals are capable of abstracting hydrogen atoms from suitable donor molecules. This can lead to the formation of the parent amide (cyclopropanecarboxamide) and hydrogen chloride, or initiate radical-mediated cyclization or rearrangement reactions within the substrate.
Rearrangement Reactions: In some cases, the initially formed amidyl radical can undergo intramolecular rearrangements. For aromatic N-chloroamides, a notable photochemical reaction is the rearrangement to form chloroaromatic amides. While this compound is not aromatic, the potential for other types of radical rearrangements should not be discounted, especially if suitable intramolecular hydrogen atom transfer pathways are available.
The specific outcomes of the photomediated transformations of this compound would be highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactive species. The table below outlines potential products from hypothetical light-initiated reactions of this compound.
Table 2: Potential Products from Photomediated Reactions of this compound
| Reactant(s) | Potential Product Type(s) | Transformation Type |
| This compound + Cyclohexene | 2-Chloro-N-(cyclohexyl)cyclopropanecarboxamide | Radical Addition to Alkene |
| This compound (in inert solvent) | Cyclopropanecarboxamide | Hydrogen Abstraction/Decomposition |
| This compound with suitable intramolecular C-H bond | Cyclized Amide Product | Intramolecular Hydrogen Abstraction/Cyclization |
N Chlorocyclopropanecarboxamide As a Synthetic Building Block
Utilization in the Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals and biologically active compounds. acs.orgacs.orgresearchgate.net The reactivity of N-chloroamides has been harnessed in various cyclization strategies to construct these important molecular frameworks. For instance, the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of N-haloamines, is a classic method for producing pyrrolidines. organic-chemistry.org
While the general reactivity of N-chloroamides in forming heterocyclic systems is established, specific, documented examples of N-Chlorocyclopropanecarboxamide being directly used as a starting material for the synthesis of nitrogen-containing heterocycles are not extensively reported in the reviewed scientific literature. However, the synthesis of nitrogen heterocycles through reactions involving cyclopropane (B1198618) ring-opening or C-C bond activation are known methodologies. acs.orgrsc.org These strategies often employ cyclopropane derivatives activated by adjacent functional groups. Given the inherent reactivity of its N-chloroamide group, this compound theoretically represents a potential substrate for novel cyclization reactions to generate unique cyclopropane-fused or spirocyclic nitrogen heterocycles. Further research in this area could unveil new synthetic pathways leveraging the distinct properties of this compound.
Precursor to Cyclopropylamine (B47189) and Related Bioactive Scaffolds
One of the most significant applications of this compound is its role as a key precursor in the synthesis of cyclopropylamine. Cyclopropylamine is a critical structural motif found in a wide array of bioactive molecules and pharmaceuticals due to its ability to impart unique conformational constraints and metabolic stability.
The conversion of this compound to cyclopropylamine is efficiently achieved through the Hofmann rearrangement. rsc.orgrsc.org This classical organic reaction transforms a primary amide into a primary amine with one fewer carbon atom. rsc.orgrsc.org The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine. rsc.org
The process begins with the treatment of the primary amide, in this case, cyclopropanecarboxamide (B1202528) (which is chlorinated to give the N-chloro intermediate), with a base such as sodium hydroxide (B78521) and a halogen, typically bromine or chlorine. The in-situ generated hypohalite converts the amide into an N-haloamide. Subsequent deprotonation by the base leads to a rearrangement where the cyclopropyl (B3062369) group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming cyclopropyl isocyanate. rsc.orgrsc.org Finally, hydrolysis of the isocyanate intermediate yields cyclopropylamine and carbon dioxide. rsc.org
Table 1: Key Steps in the Hofmann Rearrangement of this compound
| Step | Description | Intermediate |
| 1 | N-Halogenation | This compound |
| 2 | Deprotonation | N-chloroamide anion |
| 3 | Rearrangement | Cyclopropyl isocyanate |
| 4 | Hydrolysis | Cyclopropylamine |
The cyclopropylamine scaffold is a component of numerous approved drugs and investigational compounds, highlighting the industrial relevance of this synthetic route.
Role in the Generation of Isocyanates and Subsequent Derivatization
The generation of cyclopropyl isocyanate from this compound via the Hofmann rearrangement is not only a pathway to cyclopropylamine but also a gateway to a diverse range of other functionalized molecules. rsc.orgrsc.org The isocyanate intermediate is a highly reactive electrophile that can be trapped by various nucleophiles to create a variety of derivatives, thereby expanding the synthetic utility of the parent N-chloroamide. rsc.org
Instead of hydrolysis to the amine, the cyclopropyl isocyanate can be reacted with alcohols to form carbamates, with amines to produce ureas, and with other nucleophiles to generate a host of cyclopropane-containing compounds. This versatility allows for the introduction of the cyclopropyl moiety into a wide range of molecular scaffolds.
For example, reacting the in-situ generated cyclopropyl isocyanate with an alcohol (R'-OH) yields a cyclopropyl-substituted carbamate. Similarly, reaction with a primary or secondary amine (R'R''NH) affords the corresponding cyclopropyl urea (B33335) derivative. These reactions are highly efficient and provide access to compounds that are often of interest in medicinal chemistry and materials science. The ability to intercept the isocyanate intermediate is a powerful tool for molecular diversification. rsc.orgfrontiersin.org
Table 2: Derivatization of Cyclopropyl Isocyanate
| Nucleophile | Reagent Example | Product Class |
| Water | H₂O | Amine (via carbamic acid) |
| Alcohol | Methanol, Ethanol | Carbamate |
| Amine | Ammonia, Primary/Secondary Amine | Urea |
This strategy of generating a reactive isocyanate intermediate underscores the importance of this compound as a flexible and valuable tool in the synthetic chemist's arsenal.
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For N-Chlorocyclopropanecarboxamide, both ¹H and ¹³C NMR provide foundational data, while more advanced techniques can resolve complex stereochemical questions.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclopropyl (B3062369) ring protons. These protons are known to appear in a distinct upfield region, typically between 0.5 and 1.5 ppm, due to the unique anisotropic effects of the strained ring system. acs.org The methine proton (CH-C=O) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The two sets of methylene protons (CH₂) on the cyclopropane (B1198618) ring are diastereotopic and would present as complex multiplets. The N-H proton of the precursor, cyclopropanecarboxamide (B1202528), would typically appear as a broad singlet, but its replacement with chlorine in the final compound removes this signal and influences the electronic environment of the neighboring protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 170-185 ppm. libretexts.org The carbons of the cyclopropyl ring are characteristically shielded and appear at unusually high field; the methine carbon (CH) would be downfield relative to the equivalent methylene carbons (CH₂), which can appear at negative chemical shifts in the case of unsubstituted cyclopropane. docbrown.info For cyclopropanecarboxamide, the cyclopropyl carbons are found at approximately 7-8 ppm (CH₂) and 14-16 ppm (CH). nih.gov The introduction of the N-chloro group can cause slight shifts in these values due to its inductive effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for analogous structures and general NMR principles.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Cyclopropyl CH₂ | ¹H | 0.8 - 1.2 | Complex multiplets, diastereotopic protons. researchgate.net |
| Cyclopropyl CH | ¹H | 1.4 - 1.8 | Multiplet, deshielded by carbonyl group. |
| Cyclopropyl CH₂ | ¹³C | 8 - 12 | Shielded due to ring strain. oregonstate.edu |
| Cyclopropyl CH | ¹³C | 15 - 20 | Deshielded relative to CH₂ carbons. |
For molecules with complex stereochemistry, advanced 2D NMR techniques are employed. longdom.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively connect the methine proton of the cyclopropyl ring to its adjacent methylene protons, confirming the connectivity within the ring. longdom.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). HSQC would be used to unambiguously assign which proton signals correspond to which carbon signals in the cyclopropyl ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. libretexts.orgcsbsju.edu For derivatives of this compound with multiple substituents, NOESY can distinguish between diastereomers by revealing through-space proximities. acdlabs.com Recent studies on other N-chloroamides have used NOESY to analyze cis-trans isomerism about the amide bond, which can be influenced by the nature of the acyl substituent. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying functional groups and probing molecular structure. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the amide C=O (carbonyl) stretching vibration, typically found in the region of 1660-1700 cm⁻¹. libretexts.org The C-N stretching vibration would appear in the 1200-1400 cm⁻¹ range. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than typical alkane C-H stretches, often above 3000 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring. uomustansiriyah.edu.iq The C-Cl bond stretch is expected to appear in the fingerprint region, generally between 550-850 cm⁻¹. libretexts.orgorgchemboulder.com The N-Cl stretching vibration in N-chloroamides has been identified in the range of 890-960 cm⁻¹. sciencemadness.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. youtube.com While the polar C=O bond gives a strong IR signal, the more covalent C-C bonds of the cyclopropane ring often produce more intense Raman signals. cdnsciencepub.com The symmetric "ring breathing" mode of the cyclopropane ring is a characteristic and strong band in the Raman spectrum. cdnsciencepub.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C=O | Amide I Stretch | 1660 - 1700 | IR (Strong) |
| C-H (cyclopropyl) | Stretch | 3000 - 3100 | IR/Raman (Medium) uomustansiriyah.edu.iq |
| C-N | Stretch | 1200 - 1400 | IR (Medium) researchgate.net |
| N-Cl | Stretch | 890 - 960 | IR (Medium) sciencemadness.org |
| C-Cl | Stretch | 550 - 850 | IR (Medium-Weak) orgchemboulder.com |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third that of the [M]⁺ peak. chemguide.co.ukdocbrown.info This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.orgwhitman.edu
Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. jove.com For this compound, key fragmentation events would likely include:
Cleavage of the N-Cl bond to lose a chlorine radical (·Cl).
Cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to a cyclopropyl radical and a [CONHCl]⁺ fragment or a cyclopropyl cation [C₃H₅]⁺ and a ·CONHCl radical.
Loss of the entire side chain to form a stable acylium ion [C₃H₅CO]⁺. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight of C₄H₆ClNO ≈ 119.5 g/mol )
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 119/121 | [C₄H₆ClNO]⁺ | Molecular ion peak cluster, showing the 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. docbrown.info |
| 84 | [C₄H₆NO]⁺ | Loss of ·Cl radical. |
| 78/80 | [CONHCl]⁺ | Loss of cyclopropyl radical. Shows 3:1 isotopic pattern. |
| 69 | [C₃H₅CO]⁺ | Cyclopropylacylium ion, a common fragment for cyclopropyl ketones/amides. |
X-ray Crystallography for Solid-State Structural Determination of Analogues/Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be publicly available, analysis of its precursor, cyclopropanecarboxamide, and other N-substituted amide analogues provides valuable insights. nih.gov
Studies on related amides reveal that the amide group is generally planar due to resonance. wikipedia.org X-ray analysis of derivatives would confirm the geometry of the cyclopropyl ring and the conformation of the N-chloroamide group. A key structural feature of interest would be the planarity of the C-C(O)N-Cl unit and the torsional angle between the cyclopropyl ring and the amide plane. Furthermore, crystallographic data would illuminate intermolecular interactions in the solid state, such as potential weak hydrogen bonds or halogen bonds involving the chlorine atom, which govern the crystal packing. Recent crystallographic studies of other N-chloroamides have confirmed their geometry and provided crucial data for understanding their stereodynamics. rsc.orgrsc.org The analysis of a cyclopropane derivative has been unambiguously established by X-ray crystallography, showcasing the power of this technique for complex stereochemical assignments. researchgate.net
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of n-Chlorocyclopropanecarboxamide, which in turn governs its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the reaction pathways of molecules like this compound.
While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established for similar compounds, such as other N-haloamides and cyclopropane (B1198618) derivatives. nih.govnih.gov For instance, DFT calculations can be employed to explore reactions such as hydrogen abstraction or addition reactions involving the cyclopropyl (B3062369) ring or the N-Cl bond. A typical study would involve using a functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger) to model the potential energy surface of the reaction. nih.govresearchgate.net
These calculations can identify the structures of reactants, products, and any intermediates, providing a detailed picture of the reaction mechanism. For example, in a study on the reaction of N-(carbomylcarbamothioyl)benzamide, DFT calculations with the B3LYP/6-31g(d) functional were used to map out the reaction pathway, identifying two transition states and an intermediate. nih.govresearchgate.net Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.
Table 1: Representative Functionals and Basis Sets for DFT Studies on Amide Systems
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and reaction pathway analysis. nih.gov |
| M06-2X | 6-311+G(d,p) | More accurate energy calculations, including non-covalent interactions. |
| ωB97X-D | def2-TZVP | Good for general purpose calculations, includes dispersion correction. |
| PBE0 | cc-pVTZ | Often used for spectroscopic predictions. mdpi.com |
This table is illustrative of common methods used in computational chemistry for similar molecules and does not represent specific studies on this compound.
For this compound, potential reactions of interest include the ring-opening of the cyclopropane moiety or reactions involving the N-Cl bond. Theoretical studies on the ring-opening of the cyclopropyl radical and cation have shown that computational methods can provide deep insights into the nature of the transition state. acs.orgosti.govacs.orgnih.gov These studies often employ high-accuracy ab initio calculations to map the potential energy surface and identify the geometry and energy of the transition state. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Table 2: Illustrative Energy Profile Data from a Hypothetical Reaction Pathway Study
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +25.4 | Energy barrier for the first step |
| Intermediate | +5.2 | A stable species formed during the reaction |
| Transition State 2 | +15.8 | Energy barrier for the second step |
| Products | -10.1 | Final products of the reaction |
This table represents hypothetical data that could be generated from a DFT study on a reaction of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamics of a molecule like this compound.
The flexibility of this compound arises from the rotation around the C-C and C-N bonds. MD simulations can explore the different conformations (spatial arrangements of atoms) that the molecule can adopt and their relative populations. github.io These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. wustl.edu
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the system is allowed to evolve over time. The trajectory of the atoms is then analyzed to identify the most stable conformers and the transitions between them. fu-berlin.deut.ee For amides, the planarity of the amide bond and the rotational barrier around the C-N bond are important features that can be studied using MD simulations. mdpi.com The results of MD simulations can provide insights into the conformational preferences that may influence the molecule's biological activity or physical properties.
Table 3: Example of Conformational Dihedral Angles from a Hypothetical MD Simulation
| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |
| H-C-C=O | 178.5 | -5.2 |
| C-C-N-H | 179.1 | 2.5 |
| Cl-N-C=O | 3.1 | 175.8 |
This table shows hypothetical dihedral angles for two possible low-energy conformers of this compound that could be identified through molecular dynamics simulations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.
DFT is a common method for predicting spectroscopic parameters. nih.govnih.gov For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is often used in conjunction with DFT to calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. mdpi.comnih.govgithub.ioivanmr.com By comparing the calculated chemical shifts with experimental data, the assignment of signals in the NMR spectrum can be verified. For halogenated organic molecules, DFT has been shown to provide good correlations between calculated and experimental chemical shifts. acs.org
Similarly, the vibrational frequencies of this compound can be calculated using DFT. rsc.orgresearchgate.netethz.chwisc.edu The calculated frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. This is particularly useful for identifying characteristic vibrations, such as the C=O stretch of the amide group and the vibrations of the cyclopropyl ring.
Table 4: Hypothetical Comparison of Calculated and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C=O | 175.2 | 173.5 |
| CH (cyclopropyl) | 18.5 | 16.9 |
| CH2 (cyclopropyl) | 10.1 | 8.7 |
This table provides a hypothetical example of how calculated NMR data for this compound could be compared with experimental values.
Emerging Research Frontiers and Future Prospects
Development of Novel Catalytic Systems for N-Chlorocyclopropanecarboxamide Transformations
The transformation of N-chlorocyclopropanecarboxamides is an area ripe for the development of new catalytic systems. Current research into related cyclopropane (B1198618) compounds and N-chloroamides suggests several promising avenues. The focus is on achieving high selectivity and efficiency in reactions that leverage the inherent reactivity of both the cyclopropane ring and the N-Cl bond.
One key area of development is the use of Lewis acids to activate the cyclopropane ring. For instance, in reactions involving donor-acceptor (D-A) cyclopropanes, Lewis acids like GaCl₃ have been shown to be effective, although they can be harsh and lead to side reactions like dimerization. nih.gov The development of milder, more selective Lewis acid catalysts is a critical goal. The table below summarizes the effectiveness of various Lewis acids in the cycloaddition of a model D-A cyclopropane, highlighting the challenges and potential for optimization. nih.gov
| Entry | Lewis Acid | Solvent | Temperature (°C) | Result |
| 1 | GaCl₃ | CH₂Cl₂ | RT | Effective, but with significant side products |
| 2 | Sc(OTf)₃ | CH₂Cl₂ | RT | No reaction |
| 3 | Yb(OTf)₃ | CH₂Cl₂ | RT | No reaction |
| 4 | SnCl₄ | CH₂Cl₂ | RT | Complex mixture |
| 5 | BF₃·OEt₂ | CH₂Cl₂ | RT | No reaction |
This table illustrates the challenges in finding suitable Lewis acids for activating cyclopropane rings, based on a model reaction. Data sourced from related D-A cyclopropane studies. nih.gov
Furthermore, transition metal catalysis offers a versatile platform for novel transformations. Rhodium(II) catalysts, for example, are well-known for their ability to mediate reactions of diazo compounds to form cyclopropanes. organic-chemistry.org Exploring the reverse—the ring-opening or functionalization of cyclopropanes—using similar catalytic systems is a logical next step. Cobalt-catalyzed cross-coupling reactions have also shown promise in forming bonds to cyclopropyl (B3062369) rings. organic-chemistry.org Adapting these systems to be compatible with the N-chloroamide functionality could unlock new synthetic pathways.
Future research will likely focus on developing bifunctional catalysts that can activate both the cyclopropane ring and the N-chloroamide group, or catalytic systems that proceed via radical intermediates generated from the N-Cl bond, followed by controlled reaction with the cyclopropane ring.
Integration with Flow Chemistry and Automated Synthesis Platforms
The inherent hazards associated with N-chloroamides, such as their potential instability, make them ideal candidates for integration into flow chemistry and automated synthesis platforms. acsgcipr.org Continuous flow processing offers significant advantages, including precise control over reaction parameters, enhanced heat transfer, and the ability to safely handle reactive intermediates by generating and consuming them in situ. acsgcipr.orgnih.gov
A continuous, biphasic process has been developed for the formation of N-chloro-N,N-dialkylamines, demonstrating the feasibility of applying flow chemistry to this class of compounds. acsgcipr.org This methodology could be adapted for the synthesis of this compound, allowing for its safe and efficient production without the need for isolation of potentially unstable intermediates. The use of in-line static mixers can enhance mixing in biphasic systems, which is often a challenge in flow synthesis. acsgcipr.org
Automated synthesis platforms can further accelerate research by enabling the rapid generation of libraries of this compound derivatives. beilstein-journals.org For example, automated methods have been developed for the synthesis of N-chloroacetyl-modified peptides. nih.gov A similar approach could be envisioned for N-chlorocyclopropanecarboxamides, where an automated synthesizer could perform the acylation of a cyclopropylamine (B47189) precursor followed by N-chlorination in a sequential, programmed manner. This would facilitate the exploration of the chemical space around this scaffold for applications in medicinal chemistry and materials science.
The table below outlines a conceptual automated synthesis sequence for a library of this compound derivatives.
| Step | Operation | Reagents/Solvents | Purpose |
| 1 | Resin Loading | Pre-loaded amine resin | Solid support for synthesis |
| 2 | Acylation | Cyclopropanecarboxylic acid, coupling agent (e.g., EDCI, HOBT) | Formation of the amide bond |
| 3 | Washing | Dichloromethane (B109758), Methanol | Removal of excess reagents |
| 4 | N-Chlorination | N-Chlorosuccinimide (NCS) or other chlorinating agent | Formation of the N-chloroamide |
| 5 | Washing | Dichloromethane | Removal of chlorinating agent byproducts |
| 6 | Cleavage & Collection | Trifluoroacetic acid (TFA) | Release of the final product from the resin |
This conceptual table illustrates how automated peptide synthesis principles could be adapted for the library synthesis of N-chlorocyclopropanecarboxamides.
Bio-inspired and Biocatalytic Approaches involving N-Chloroamide Structures
The development of bio-inspired and biocatalytic methods offers a green and highly selective alternative to traditional chemical synthesis. lon.ac.uk While direct biocatalytic applications involving this compound are still nascent, research on related structures provides a roadmap for future exploration.
Enzymes, particularly from the oxidoreductase class, have the potential to be harnessed for transformations involving N-chloroamides. For instance, flavin-dependent "ene"-reductases (EREDs) have been shown to catalyze the intermolecular hydroalkylation of olefins using α-halocarbonyl compounds as radical precursors. nih.gov This process proceeds via a single-electron reduction of the carbon-halogen bond to generate a radical intermediate. A similar photoenzymatic strategy could be envisioned for N-chlorocyclopropanecarboxamides, where the N-Cl bond is targeted to generate a nitrogen-centered radical, which could then undergo various stereocontrolled transformations.
Furthermore, the field of biocatalysis has seen revolutionary progress in creating and engineering enzymes for specific reactions, including amide bond formation. rsc.orgmanchester.ac.uk ATP-dependent amide bond synthetases (ABS) and N-acyltransferases are examples of enzymes that could potentially be engineered to accept cyclopropanecarboxylic acid or related precursors. manchester.ac.ukresearchgate.net
Bio-inspired catalysts, which mimic the active sites of enzymes, are another promising frontier. nsf.govumich.edu For example, catalysts inspired by photosynthetic bacteria have been developed to guide chiral reactions. nsf.govumich.edu A bio-inspired catalyst could potentially be designed to recognize the chiral structure of a substituted this compound and effect a stereospecific transformation. These systems often operate in aqueous media under mild conditions, aligning with the principles of green chemistry. nsf.gov
The table below summarizes potential biocatalytic and bio-inspired approaches for this compound transformations.
| Approach | Enzyme/Catalyst Class | Potential Transformation | Key Advantage |
| Photoenzymatic | Ene-Reductases (EREDs) | Radical-mediated C-C or C-N bond formation | High stereoselectivity |
| Amide Synthesis | Amide Bond Synthetases (ABS) / N-Acyltransferases | Formation of the cyclopropanecarboxamide (B1202528) scaffold | Green and selective amide bond formation |
| Bio-inspired Catalysis | Nanoparticle-based chiral catalysts | Asymmetric transformations | Operation in aqueous media, potential for high enantioselectivity |
This table outlines prospective bio-inspired and biocatalytic strategies for the synthesis and transformation of N-chlorocyclopropanecarboxamides based on current research in related fields. nih.govmanchester.ac.ukresearchgate.netnsf.govumich.edu
Advanced Retrosynthetic Analysis Strategies for Cyclopropane-Containing N-Chloroamides
The synthesis of complex molecules containing the this compound motif requires sophisticated retrosynthetic planning. Advanced strategies focus on disconnecting the target molecule into readily available starting materials, with a keen eye on controlling the stereochemistry of the cyclopropane ring.
A primary retrosynthetic disconnection is at the amide bond, separating the molecule into a cyclopropanecarboxylic acid derivative and an amine precursor. The subsequent challenge lies in the stereocontrolled synthesis of the cyclopropane ring. rsc.org Modern methods for cyclopropane synthesis are varied and include: organic-chemistry.org
[2+1] Cycloadditions: This is a common strategy, often involving the reaction of an alkene with a carbene or carbenoid. The stereochemical outcome can be influenced by the choice of catalyst and the geometry of the starting alkene.
1,3-Cyclization: Intramolecular reactions to form the three-membered ring offer another powerful approach. rsc.org
A key consideration in the retrosynthesis of chiral N-chlorocyclopropanecarboxamides is the origin of stereochemistry. An asymmetric Simmons-Smith cyclopropanation of an allylic alcohol, followed by oxidation and amidation, represents a classic and effective strategy. marquette.edu
More advanced strategies might involve a chemoenzymatic approach. For example, a biocatalyst could be used for the highly diastereo- and enantioselective construction of a functionalized cyclopropane, which is then chemically elaborated to the final this compound target. nih.gov
The diagram below illustrates a simplified, advanced retrosynthetic analysis for a chiral this compound.
Target: Chiral this compound
Disconnection 1 (N-Cl bond): N-Chlorination (e.g., with NCS) of the corresponding cyclopropanecarboxamide.
Disconnection 2 (Amide bond): Amidation of a chiral cyclopropanecarboxylic acid derivative with an appropriate amine.
Disconnection 3 (Cyclopropane Ring Formation - Asymmetric Catalysis):
Path A: [2+1] Cycloaddition: Asymmetric rhodium- or copper-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by functional group interconversion.
Path B: Chiral Auxiliary Approach: Diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary.
Disconnection 4 (Chemoenzymatic Approach):
Biocatalytic cyclopropanation of an olefin to generate a chiral cyclopropyl ketone, followed by chemical diversification (e.g., Baeyer-Villiger oxidation, amination) to access the required carboxylic acid precursor. nih.gov
This multi-faceted approach to retrosynthesis, incorporating modern catalytic and biocatalytic methods, will be crucial for the efficient and selective synthesis of complex cyclopropane-containing N-chloroamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
